molecular formula C15H13N5O2 B2893123 4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine CAS No. 338414-27-0

4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine

Cat. No. B2893123
CAS RN: 338414-27-0
M. Wt: 295.302
InChI Key: DMJLEKDGSXFIOT-VXPUYCOJSA-N
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Description

4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine (FMPP) is an organic compound that has been studied extensively in recent years. It is a member of the pyrimidinamine family, and its structure consists of a five-membered ring containing two nitrogen atoms and one oxygen atom. FMPP has been shown to have a wide range of applications, from being used as a drug precursor to being used in laboratory experiments.

Scientific Research Applications

Organic Electronics and Optoelectronic Materials

  • Functionalized pyrimidines, including structures similar to "4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine," have been identified as valuable components in the creation of novel optoelectronic materials. These compounds are integral in developing luminescent small molecules and chelate compounds that are crucial for photo- and electroluminescence applications. Their incorporation into π-extended conjugated systems enhances the performance of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, demonstrating their versatility and potential for advancing optoelectronic material technology (Lipunova et al., 2018).

Pharmacological and Toxicological Profiles

  • The pharmacological, physiological, psychopharmacological, toxicological, and epidemiological characteristics of compounds structurally related to "this compound" have been the subject of scientific interest. These studies aim to understand their effects on the human body, potential therapeutic applications, and associated risks. For example, research on 5-MeO-DALT, a psychoactive substance, provides insight into the importance of documenting both fatal and non-fatal instances to establish a scientific evidence base for these drugs (Corkery et al., 2012).

Catalysis in Chemical Synthesis

  • Hybrid catalysts have been employed in synthesizing pyrano[2,3-d]pyrimidine scaffolds, demonstrating the importance of these compounds in medicinal and pharmaceutical industries. The versatility of "this compound" and similar structures in facilitating the development of lead molecules through one-pot multicomponent reactions highlights their potential for broad synthetic applications and bioavailability enhancement. This review underscores the role of organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents in the efficient synthesis of these scaffolds (Parmar et al., 2023).

properties

IUPAC Name

4-(furan-2-yl)-5-[(4-methoxyphenyl)diazenyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-21-11-6-4-10(5-7-11)19-20-12-9-17-15(16)18-14(12)13-3-2-8-22-13/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJLEKDGSXFIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=CN=C(N=C2C3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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